3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Brand Name: Vulcanchem
CAS No.: 6116-76-3
VCID: VC21165133
InChI: InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3
SMILES: CCC1=C(NC2=C1C(=O)CCC2)C
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

CAS No.: 6116-76-3

Cat. No.: VC21165133

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one - 6116-76-3

Specification

CAS No. 6116-76-3
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Standard InChI InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3
Standard InChI Key RZUQNFAPFIHYCR-UHFFFAOYSA-N
SMILES CCC1=C(NC2=C1C(=O)CCC2)C
Canonical SMILES CCC1=C(NC2=C1C(=O)CCC2)C

Introduction

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one represents a partially saturated indole derivative with specific substitutions. The compound is registered with several chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

IdentifierValue
CAS Number6116-76-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
IUPAC Name3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
InChIInChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3
InChI KeyRZUQNFAPFIHYCR-UHFFFAOYSA-N
SMILESCCC1=C(NC2=C1C(=O)CCC2)C
EC Number228-084-6

The compound is also known by several synonyms, including 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, 3-Ethyl-2-methyl-6,7-dihydro-1H-indol-4(5H)-one, and 4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-2-methyl- .

Structural Features

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one possesses a bicyclic structure with distinctive features:

  • A fused indole ring system with a pyrrole ring connected to a cyclohexanone ring

  • An ethyl substituent at position 3

  • A methyl substituent at position 2

  • A ketone functionality at position 4

  • Saturation at positions 5, 6, and 7 of the indole skeleton

The presence of the indole framework is particularly significant as this structural motif appears in numerous bioactive natural products and pharmaceutical compounds. The substitution pattern with ethyl and methyl groups contributes to the compound's lipophilicity and potential interactions with biological targets .

Physical and Chemical Properties

Physical Properties

The physical characteristics of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one are summarized in Table 2.

Table 2: Physical Properties of 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

PropertyValue
Physical State at 20°CSolid
ColorWhite to Off-White
Melting Point183°C
Boiling Point353.8±31.0°C (Predicted)
Density1.106 g/cm³
Refractive Index1.56

These physical properties indicate that the compound is a stable solid at room temperature with relatively high melting and boiling points, which is consistent with its bicyclic structure and functional groups .

Chemical Properties

The chemical properties of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one reflect its reactive functional groups:

  • Solubility: Slightly soluble in chloroform and methanol

  • pKa: 16.94±0.20 (Predicted)

  • Reactivity: Shows characteristic reactivity patterns of both indoles and ketones

  • Stability: Requires storage at -20°C under inert atmosphere for long-term stability

The compound exhibits reactivity at multiple sites, including the pyrrole N-H bond and the carbonyl group, making it valuable for diverse chemical transformations in synthetic organic chemistry. These reactive sites enable various functionalization reactions that can lead to complex heterocyclic structures .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one and related tetrahydroindol-4-one derivatives.

Classical Synthetic Routes

The synthesis of tetrahydroindol-4-one derivatives generally involves cyclization reactions that form the bicyclic structure. Key approaches include:

  • Reaction of α-haloketones, 1,3-diketones, and primary amines catalyzed by heterogeneous acids

  • Transformation of 4-oxotetrahydrobenzofurans to 4-oxotetrahydroindole analogs using primary amines

  • Addition of enehydroxyamines onto alkynes to form O-vinylhydroxylamines, which undergo [3+3]-sigmatropic rearrangement followed by intramolecular condensation

Modern Synthetic Approaches

Contemporary research has expanded the synthetic toolkit for accessing tetrahydroindol-4-one derivatives:

  • One-pot multi-component reactions that enable rapid access to functionalized derivatives

  • Transition metal-catalyzed transformations that facilitate specific bond formations

  • Cascade reactions that construct multiple rings in sequence, improving synthetic efficiency

Applications and Uses

Pharmaceutical Relevance

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one has significant pharmaceutical connections:

  • It is identified as "Molindone Related Compound A" in the United States Pharmacopoeia (USP), indicating its relevance to pharmaceutical quality control

  • The compound serves as a reference standard for analytical purposes in pharmaceutical testing

  • It may have potential applications in medicinal chemistry research due to the prevalence of the indole framework in bioactive molecules

Synthetic Utility

The compound demonstrates remarkable versatility as a synthetic building block:

  • It serves as a starting material for the synthesis of complex polyheterocyclic structures with medicinal and optoelectronic applications

  • The compound undergoes various transformations that enable the construction of fused heterocyclic systems

  • It facilitates the exploration of novel synthetic methodologies in heterocyclic chemistry

Research has shown that tetrahydroindol-4-one derivatives can be transformed into diverse heterocyclic structures through functionalization of the nitrogen atom, modifications of the carbonyl group, and elaboration of side chains in positions 1, 2, 3, and 7 of the bicycle .

Functionalization and Derivatization

Nitrogen Functionalization

The pyrrole nitrogen in 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one serves as a key site for derivatization:

  • N-alkylation reactions introduce various substituents at the nitrogen position

  • N-acylation provides access to amide derivatives

  • These modifications can significantly alter the compound's physical properties and biological activity profiles

Carbonyl Group Transformations

The ketone functionality at position 4 offers numerous opportunities for chemical transformations:

  • Reduction to alcohols

  • Conversion to oximes or hydrazones

  • Wittig and related olefination reactions

  • Aldol and Claisen condensations for carbon-carbon bond formation

Construction of Fused Ring Systems

One of the most valuable aspects of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is its utility in constructing more complex polyheterocyclic systems:

  • The Fischer reaction enables the formation of new indole rings

  • Dimrot rearrangement facilitates the synthesis of pyrroloquinolones

  • The Passerini reaction provides quick access to indolone-N-amino acid derivatives

  • Introduction of functional groups in the α-position to the carbonyl group enables subsequent cyclocondensations through Hanch, Paal-Knorr, [4+2] and [3+2]-cyclization reactions

These transformations demonstrate the compound's versatility as a platform for constructing diverse heterocyclic architectures with potential applications in both medicinal chemistry and materials science.

CategoryInformation
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

These classifications indicate that while the compound presents moderate hazards, they can be managed with appropriate safety measures .

SupplierProduct CodePackage SizePurityPrice Range (as of 2021-2025)
TRCE92629010mg
100mg
Not specified$120
$945
American Custom ChemicalsCHM0094116100mg95.00%$1732.5
AK Scientific2419AL250mg97%$243
Cymit Quimica45-144543720mgNot specified1,683.00 €
AnaxlabAx-14308Not specified>99%Not specified

The compound is primarily marketed for industrial and scientific research applications, with varying prices reflecting differences in quantity, purity, and supplier overhead costs .

Research Significance and Future Directions

Current Research Applications

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one has established significance in several research areas:

  • As a building block for complex heterocyclic structures with potential medicinal applications

  • In the development of novel synthetic methodologies for heterocyclic chemistry

  • As a reference standard for pharmaceutical quality control

  • In the exploration of structure-activity relationships for indole-based compounds

The compound's bicyclic structure, featuring both pyrrole and cyclohexanone moieties, provides a unique platform for investigating diverse chemical transformations and exploring new reaction pathways.

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